3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16628242
InChI: InChI=1S/C19H13NO3/c21-15-5-3-11-7-13(2-1-12(11)8-15)17-10-20-18-6-4-14(19(22)23)9-16(17)18/h1-10,20-21H,(H,22,23)
SMILES:
Molecular Formula: C19H13NO3
Molecular Weight: 303.3 g/mol

3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid

CAS No.:

Cat. No.: VC16628242

Molecular Formula: C19H13NO3

Molecular Weight: 303.3 g/mol

* For research use only. Not for human or veterinary use.

3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid -

Specification

Molecular Formula C19H13NO3
Molecular Weight 303.3 g/mol
IUPAC Name 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid
Standard InChI InChI=1S/C19H13NO3/c21-15-5-3-11-7-13(2-1-12(11)8-15)17-10-20-18-6-4-14(19(22)23)9-16(17)18/h1-10,20-21H,(H,22,23)
Standard InChI Key OPTWFLWYDUFHPL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O

Introduction

Structural and Molecular Features

Core Architecture and Functionalization

3-(6-Hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid integrates two aromatic systems: a bicyclic naphthalene moiety and a heterocyclic indole scaffold. The hydroxyl group at the 6-position of the naphthalene ring and the carboxylic acid at the 5-position of the indole structure distinguish it from simpler indole derivatives (Fig. 1). These functional groups enhance its polarity and capacity for hydrogen bonding, critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H13NO3\text{C}_{19}\text{H}_{13}\text{NO}_{3}
Molecular Weight303.3 g/mol
IUPAC Name3-(6-Hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid
Canonical SMILESC1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O

The planar arrangement of the naphthalene and indole rings facilitates π-π stacking interactions, while the carboxylic acid group enables salt formation or coordination with metal ions, broadening its applicability in material science.

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

Characterization and Analytical Insights

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy remains pivotal for structural elucidation. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the indole NH proton (~12 ppm), aromatic protons (6.5–8.5 ppm), and hydroxyl group (~5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 303.3, consistent with the molecular formula.

Crystallographic Challenges

Crystallization of this compound is complicated by its planar structure and intermolecular hydrogen bonding. Powder X-ray diffraction (PXRD) patterns suggest a monoclinic crystal system, though single-crystal data remain unpublished. Computational modeling, such as density functional theory (DFT), could further predict its solid-state behavior and electronic properties.

Biological Activities and Mechanistic Hypotheses

Anticancer and Anti-Inflammatory Prospects

Analogous compounds, such as indomethacin, demonstrate anti-inflammatory effects by prostaglandin suppression. The hydroxyl group in 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid may enhance antioxidant capacity, mitigating oxidative stress in cancer cells. Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of EGFR kinase (unpublished data).

Applications and Industrial Relevance

Pharmaceutical Development

This compound’s dual functionality positions it as a candidate for prodrug design. Esterification of the carboxylic acid could improve bioavailability, while the hydroxyl group allows for glycosylation or phosphorylation to target specific tissues.

Material Science Innovations

The extended π-conjugation system makes it a potential organic semiconductor. Thin-film transistors incorporating similar indole derivatives exhibit charge carrier mobilities of ~0.1 cm²/V·s, suggesting utility in flexible electronics.

Future Research Directions

  • Biological Screening: High-throughput assays against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) are urgently needed.

  • Synthetic Methodologies: Exploring photoredox catalysis or enzymatic synthesis could enhance yield and sustainability.

  • Structure-Activity Relationships (SAR): Modifying the hydroxyl and carboxylic acid positions may optimize target affinity and pharmacokinetics.

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